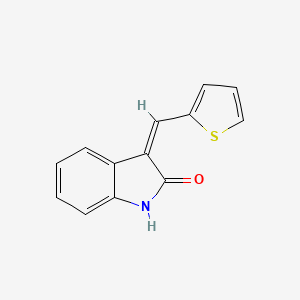
SU5208
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SU5208, also known as 3-[(Thien-2-yl)methylene]-2-indolinone, is a potent and selective kinase inhibitor. It binds to the ATP binding site of the tyrosine kinase receptor and inhibits receptor tyrosine kinase activity. This compound has shown efficacy in inhibiting the growth of human cancer cells both in vitro and in vivo, and it also modulates the immune system by regulating T cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: SU5208 is an oxindole-based compound that can be synthesized from readily available starting materials. The synthetic route involves the reaction of
Properties
CAS No. |
62540-08-3; 853356-19-1 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 |
IUPAC Name |
(3Z)-3-(thiophen-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15)/b11-8- |
InChI Key |
QMTIIBUDOBNABZ-FLIBITNWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















